Cas no 2163771-73-9 (Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate)

Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate
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- インチ: 1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,13H,2H2,1H3
- InChIKey: SPHGDUTVKCHFCB-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C(C(F)(F)F)=O)C=C1C(OCC)=O
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333172-1g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
Chemenu | CM333172-5g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 95%+ | 5g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139562-1g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 98% | 1g |
¥2752 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139562-5g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 98% | 5g |
¥9542 | 2023-04-06 | |
Chemenu | CM333172-1g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 95%+ | 1g |
$398 | 2021-08-18 | |
Chemenu | CM333172-5g |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate |
2163771-73-9 | 95%+ | 5g |
$1835 | 2021-08-18 |
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylateに関する追加情報
Ethyl 4-(2,2,2-Trifluoroacetyl)-1H-Pyrrole-2-Carboxylate: A Comprehensive Overview
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate, also known by its CAS registry number CAS No. 2163771-73-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrole ring with a trifluoroacetyl group and an ethyl ester moiety. The combination of these functional groups imparts distinctive chemical properties that make it a valuable molecule for various applications.
The synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate involves a series of well-established organic reactions. Typically, the starting material is pyrrole-carboxylic acid, which undergoes esterification to form the corresponding ethyl ester. Subsequently, the introduction of the trifluoroacetyl group at the 4-position of the pyrrole ring is achieved through acylation reactions. The use of trifluoroacetic anhydride as the acylating agent ensures high efficiency and selectivity in this step.
The structural features of this compound play a crucial role in its chemical reactivity and biological activity. The pyrrole ring is known for its aromaticity and ability to participate in various conjugation processes, which can influence the electronic properties of the molecule. The trifluoroacetyl group introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, enhancing the electrophilic character of the adjacent carbonyl group. This makes Ethyl 4-(trifluoroacetyl)-1H-pyrrole-carboxylate a promising candidate for applications in drug design and material science.
In recent years, there has been growing interest in exploring the biological activities of Ethyl 4-(trifluoroacetyl)-1H-pyrrole-carboxylate. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a valuable lead compound for drug development. Additionally, its ability to act as a precursor for more complex molecules has opened new avenues in synthetic chemistry.
The application of Ethyl 4-(trifluoroacetyl)-1H-pyrrole-carboxylate extends beyond pharmacology into materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its ability to facilitate electron transport is highly advantageous.
In terms of environmental impact, Ethyl 4-(trifluoroacetyl)-1H-pyrrole-carboxylate has been studied for its biodegradability and toxicity profiles. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its environmental persistence. However, further research is needed to fully understand its ecological implications and ensure sustainable practices in its production and use.
The future prospects for Ethyl 4-(trifluoroacetyl strong>-1H-pyrrole-< strong >carboxyliat e strong > are promising , with ongoing research focusing on optimizing its synthesis , enhancing its bioavailability , and exploring novel applications . Collaborative efforts between academia and industry are expected to drive innovation in this field , leading to breakthroughs that could benefit various sectors . p > article > response >
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